3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid
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Overview
Description
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is a complex organic compound that features a heptadecenyl chain, an imidazole ring, and a propionic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid typically involves multiple steps. One common approach starts with the preparation of the heptadecenyl chain, followed by the formation of the imidazole ring. The final step involves the attachment of the propionic acid group through an ether linkage. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The heptadecenyl chain can be oxidized to form corresponding alcohols or ketones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The propionic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the heptadecenyl chain can yield heptadecenone, while reduction of the imidazole ring can produce dihydroimidazole derivatives .
Scientific Research Applications
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to cell signaling and membrane interactions.
Industry: It is used in the formulation of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The heptadecenyl chain can integrate into lipid membranes, affecting membrane fluidity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the propionic acid group.
1-Hydroxyethyl-2-heptadecenyl glyoxalidine: Contains a hydroxyethyl group instead of the propionic acid group.
Uniqueness
3-(2-(2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is unique due to its combination of a long heptadecenyl chain, an imidazole ring, and a propionic acid group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
36619-33-7 |
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Molecular Formula |
C25H46N2O3 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
3-[2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29/h16-17H,2-15,18-23H2,1H3,(H,28,29)/b17-16+ |
InChI Key |
XKGFXGQLZRIOEF-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCOCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1CCOCCC(=O)O |
Origin of Product |
United States |
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